1-Deoxynojirimycin hydrochloride

Vue d'ensemble

Description

Duvoglustat hydrochloride, also known as 1-deoxynojirimycin hydrochloride, is a small molecule that functions as an alpha-glucosidase inhibitor. This compound is derived from deoxynojirimycin and exhibits antiviral properties. It is primarily investigated for its potential therapeutic applications, including its role in treating lysosomal storage disorders such as Pompe disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Duvoglustat hydrochloride can be synthesized through various methods. One common approach involves the biosynthesis of 1-deoxynojirimycin from D-glucose in Bacillus subtilis. The process includes several enzymatic steps:

Glycolysis: D-glucose undergoes glycolysis to produce fructose-6-phosphate.

Transamination: GabT1 enzyme catalyzes transamination at the C2 position.

Dephosphorylation: Yktc1 enzyme dephosphorylates the intermediate, resulting in 2-amino-2-deoxy-D-mannitol.

Oxidation and Cyclization: GutB1 enzyme oxidizes the intermediate, leading to cyclization and formation of manojirimycin.

Epimerization and Dehydration: Manojirimycin undergoes epimerization and dehydration to yield 1-deoxynojirimycin.

Industrial Production Methods: Industrial production of duvoglustat hydrochloride involves optimizing the biosynthetic pathway in Bacillus subtilis or other microbial systems. This includes genetic engineering to enhance enzyme activity and yield, as well as fermentation processes to scale up production .

Analyse Des Réactions Chimiques

Types of Reactions: Duvoglustat hydrochloride primarily undergoes substitution reactions due to the presence of its hydroxyl and amino groups. These reactions include:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Oxidation: The hydroxyl groups can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

Nucleophilic Substitution: Products include N-alkylated or N-acylated derivatives.

Oxidation: Products include ketones or aldehydes depending on the specific hydroxyl group oxidized.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

1-DNJ has shown promising results as an antineoplastic agent, particularly against gastric adenocarcinoma and glioblastoma. A study demonstrated that treatment with 1-DNJ significantly reduced cell viability in glioblastoma cells (A172) and gastric cancer cells (ACP02), with lower IC50 values compared to normal fibroblasts. The compound was found to induce cell cycle arrest, inhibit migration, and promote apoptosis in these cancer cell lines, indicating its potential as a therapeutic agent in oncology .

2. Cardiovascular Health

Research has indicated that 1-DNJ can improve cardiac function in models of mitochondrial hypertrophic cardiomyopathy. In vitro studies showed that 1-DNJ treatment restored mitochondrial membrane potential and improved calcium homeostasis in induced pluripotent stem cell-derived cardiomyocytes from hypertrophic cardiomyopathy patients. In vivo studies further confirmed its efficacy in alleviating cardiac hypertrophy, suggesting that 1-DNJ may serve as a novel treatment for mitochondrial dysfunction-related cardiac diseases .

3. Gastroprotective Effects

1-DNJ exhibits antioxidant and anti-inflammatory properties, making it beneficial in gastrointestinal health. In a mouse model of indomethacin-induced gastric ulceration, 1-DNJ significantly reduced gastric volume and inflammatory cytokine levels while improving histopathological outcomes. These findings suggest that 1-DNJ may be effective in preventing gastric ulcers and could be developed into a therapeutic option for gastrointestinal disorders .

Biotechnological Applications

1. High-Throughput Screening Techniques

The development of high-throughput screening methods for the production of 1-DNJ has opened new avenues for its biosynthesis. A novel technique utilizing the inhibitory effects of 1-DNJ on specific enzymes allows for efficient screening of microbial strains capable of producing this compound. This method enhances the biosynthetic efficiency of 1-DNJ through genetic engineering and directed evolution strategies .

2. Enzyme Inhibition Studies

As an inhibitor of α-glucosidases and β-glycosidases, 1-DNJ is valuable in enzyme inhibition studies. It has been utilized to investigate the mechanisms of enzyme activity and inhibition, contributing to our understanding of carbohydrate metabolism and its implications for diseases such as diabetes .

Summary of Key Findings

Case Study: Anticancer Efficacy

A recent study focused on the effects of 1-DNJ on glioblastoma cells demonstrated a dose-dependent response where treatment led to significant reductions in reactive oxygen species (ROS) production, correlating with decreased cell viability and enhanced apoptosis markers . This positions 1-DNJ as a candidate for further clinical trials aimed at treating aggressive cancers.

Case Study: Cardiovascular Improvement

In vivo experiments using an angiotensin II-induced cardiac hypertrophy mouse model illustrated that 1-DNJ administration led to substantial improvements in mitochondrial function and overall cardiac health, highlighting its potential as a therapeutic agent for heart diseases linked to mitochondrial dysfunction .

Mécanisme D'action

Duvoglustat hydrochloride exerts its effects by inhibiting alpha-glucosidase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of alpha-glucosidic linkages in carbohydrates. This inhibition reduces the breakdown of complex sugars into glucose, thereby modulating blood sugar levels and reducing glycogen accumulation in lysosomal storage disorders .

Molecular Targets and Pathways:

Maltase-glucoamylase: Inhibition in the intestinal tract.

Lysosomal alpha-glucosidase: Inhibition in lysosomes, particularly relevant for Pompe disease.

Neutral alpha-glucosidase AB and C: Inhibition in various tissues.

Comparaison Avec Des Composés Similaires

Duvoglustat hydrochloride is unique due to its specific inhibition of alpha-glucosidase enzymes and its potential therapeutic applications. Similar compounds include:

Nojirimycin: Another alpha-glucosidase inhibitor with similar properties but different structural features.

1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with distinct biological activities.

Activité Biologique

1-Deoxynojirimycin hydrochloride (DNJ, C₆H₁₃NO₄·HCl) is a naturally occurring iminosugar with significant biological activities, particularly as an α-glucosidase inhibitor. This compound has garnered attention for its potential therapeutic applications in managing diabetes, obesity, and viral infections. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of 1-Deoxynojirimycin

1-Deoxynojirimycin is derived from the leaves of the mulberry tree (Morus alba) and certain bacterial species such as Bacillus and Streptomyces. It is known for its structural stability compared to other iminosugars due to the absence of a hydroxyl group at the C1 position .

The primary mechanism through which DNJ exerts its biological effects is by inhibiting α-glucosidases, enzymes responsible for breaking down carbohydrates into glucose. This inhibition leads to a reduction in postprandial blood glucose levels, making DNJ a candidate for managing diabetes mellitus . Additionally, DNJ has shown potential in modulating other metabolic pathways, including:

- Antiviral Activity : DNJ demonstrates antiviral properties against several viruses, including HIV and Hepatitis C virus (HCV) .

- Anti-obesity Effects : By influencing glucose metabolism and fat accumulation, DNJ may contribute to weight management .

- Anti-inflammatory Properties : Studies suggest that DNJ can reduce inflammation markers, further supporting its therapeutic potential .

Pharmacokinetics

Research indicates that DNJ has a rapid absorption profile with a peak plasma concentration reached approximately 30 minutes after oral administration. The compound exhibits a dose-dependent increase in plasma levels, with significant variations observed between pure DNJ and mulberry leaf extracts . Notably, the half-life of DNJ is relatively short (about 2 hours), necessitating multiple doses for sustained effects .

Table 1: Pharmacokinetic Parameters of 1-Deoxynojirimycin

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 15 µg/mL (at 110 mg/kg) |

| Time to Maximum Concentration (Tmax) | 30 minutes |

| Half-life | ~2 hours |

Biological Activities

The diverse biological activities of DNJ have been documented in various studies. Below is a summary of its key activities:

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antihyperglycemic | Reduces blood glucose levels post-meal | |

| Anti-obesity | Inhibits fat accumulation and promotes metabolism | |

| Antiviral | Exhibits activity against HIV and HCV | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Studies

- Diabetes Management : A clinical trial assessed the efficacy of DNJ in patients with type 2 diabetes. Results indicated that participants experienced significant reductions in postprandial glucose levels compared to a placebo group .

- Obesity Research : In animal models, DNJ administration resulted in decreased body weight gain and improved metabolic profiles when combined with a high-fat diet .

- Viral Infections : A study investigating the antiviral properties of DNJ found that it inhibited HIV replication in vitro, suggesting potential as an adjunct therapy for HIV-positive patients .

Propriétés

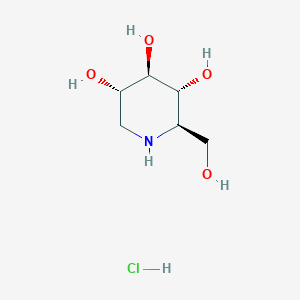

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017351 | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |

| Record name | AT2220 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

73285-50-4 | |

| Record name | 1-Deoxynojirimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvoglustat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVOGLUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.